ROCK阻害剤

概要

説明

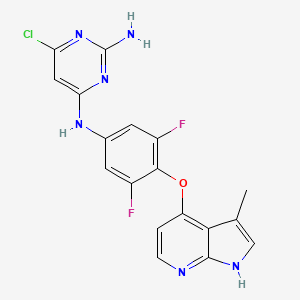

BAY-549は、アザインドール1としても知られており、Rho関連タンパク質キナーゼ1およびRho関連タンパク質キナーゼ2の強力かつ選択的な阻害剤です。これらのキナーゼは、収縮、運動性、増殖、アポトーシスなど、さまざまな細胞機能に関与しています。BAY-549は経口活性のあるATP競合阻害剤であり、科学研究および治療応用に大きな可能性を秘めています .

2. 製法

合成経路と反応条件: BAY-549の合成は、アザインドールコアの調製から始まる複数のステップを含みます。主なステップには以下が含まれます。

- 環化反応によるアザインドール環の形成。

- 置換反応によるクロロおよびジフルオロフェニル基の導入。

- 高純度レベルを達成するための最終精製。

工業生産方法: BAY-549の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには以下が含まれます。

- 収率と純度を最大化する反応条件の最適化。

- 工業グレードの試薬と溶媒を使用します。

- 一貫性と安全性を確保するための厳格な品質管理対策の実施 .

3. 化学反応解析

反応の種類: BAY-549は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去が含まれます。

還元: 水素の添加または酸素の除去が含まれます。

置換: ある官能基を別の官能基に置き換えることが含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、置換反応はさまざまな置換アザインドール誘導体を生成する可能性があります .

4. 科学研究応用

BAY-549は、以下を含む幅広い科学研究応用を有しています。

化学: Rho関連タンパク質キナーゼ1およびRho関連タンパク質キナーゼ2の阻害を研究するための化学プローブとして使用されます。

生物学: 運動性やアポトーシスなどの細胞機能におけるRho関連タンパク質キナーゼの役割を調べます。

医学: 心血管疾患、高血圧、その他の病状の治療における潜在的な治療応用を探索します。

科学的研究の応用

BAY-549 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the inhibition of Rho-associated protein kinase 1 and Rho-associated protein kinase 2.

Biology: Investigates the role of Rho-associated protein kinase in cellular functions such as motility and apoptosis.

Medicine: Explores potential therapeutic applications in treating cardiovascular diseases, hypertension, and other conditions.

Industry: Utilized in the development of new drugs and therapeutic agents

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of BAY-549 involves multiple steps, starting with the preparation of the azaindole core. The key steps include:

- Formation of the azaindole ring through cyclization reactions.

- Introduction of the chloro and difluorophenyl groups via substitution reactions.

- Final purification to achieve high purity levels.

Industrial Production Methods: Industrial production of BAY-549 follows similar synthetic routes but on a larger scale. The process involves:

- Optimization of reaction conditions to maximize yield and purity.

- Use of industrial-grade reagents and solvents.

- Implementation of stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions: BAY-549 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted azaindole derivatives .

作用機序

BAY-549は、Rho関連タンパク質キナーゼ1とRho関連タンパク質キナーゼ2の活性を阻害することで効果を発揮します。これらのキナーゼは、細胞骨格、細胞の形状、運動性を調節する上で重要な役割を果たします。これらのキナーゼを阻害することにより、BAY-549はさまざまな細胞プロセスを調節することができ、潜在的な治療上の利点につながります。 関与する分子標的と経路には、さまざまな細胞機能に不可欠なRho/ROCKシグナル伝達経路が含まれます .

類似化合物:

Fasudil: 同様の治療応用を持つ別のRho関連タンパク質キナーゼ阻害剤。

Y-27632: 研究と治療に適用されるRho関連タンパク質キナーゼの選択的阻害剤。

比較:

効力: BAY-549は、FasudilおよびY-27632と比較して、Rho関連タンパク質キナーゼ1およびRho関連タンパク質キナーゼ2に対してより低いIC50値を示し、より高い効力を示します。

選択性: BAY-549は、Rho関連タンパク質キナーゼ1およびRho関連タンパク質キナーゼ2に対してより高い選択性を示し、オフターゲット効果を軽減します。

類似化合物との比較

Fasudil: Another Rho-associated protein kinase inhibitor with similar therapeutic applications.

Y-27632: A selective inhibitor of Rho-associated protein kinase with applications in research and therapy.

Comparison:

Potency: BAY-549 has higher potency compared to Fasudil and Y-27632, with lower IC50 values for Rho-associated protein kinase 1 and Rho-associated protein kinase 2.

Selectivity: BAY-549 exhibits greater selectivity for Rho-associated protein kinase 1 and Rho-associated protein kinase 2, reducing off-target effects.

Oral Activity: BAY-549 is orally active, making it more convenient for therapeutic use compared to some other inhibitors .

特性

IUPAC Name |

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGWEVTVGZDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468040 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867017-68-3 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

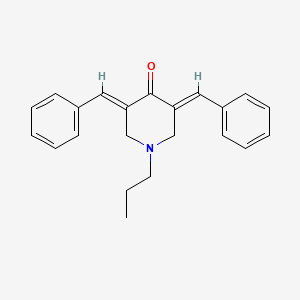

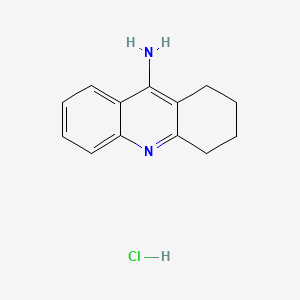

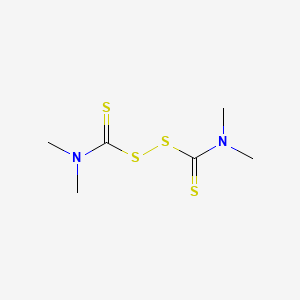

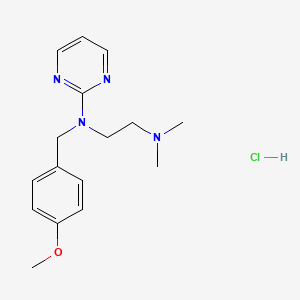

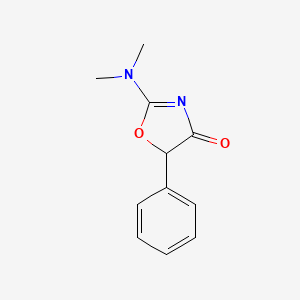

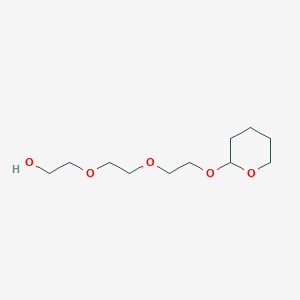

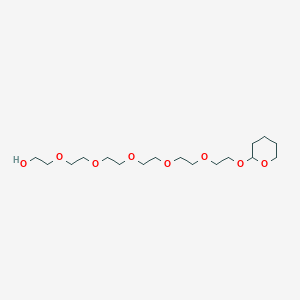

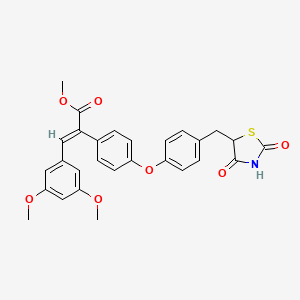

Feasible Synthetic Routes

Q1: What are ROCKs and what is their role in cellular processes?

A1: ROCKs are serine/threonine protein kinases that act as downstream effectors of the small GTPase RhoA. [] They play a crucial role in various cellular functions, including:

- Smooth muscle contraction: ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, inhibiting its activity and leading to contraction. []

- Cell adhesion and migration: ROCK regulates actin cytoskeletal reorganization, impacting cell adhesion, migration, and morphology. []

- Apoptosis and inflammation: ROCK signaling influences apoptosis, inflammation, and other cellular responses. [, ]

Q2: How do ROCK inhibitors exert their therapeutic effects?

A2: ROCK inhibitors bind to and inhibit the activity of ROCK kinases, thereby modulating their downstream effects. This inhibition can lead to:

- Reduced smooth muscle contraction: Beneficial in conditions like hypertension and asthma by promoting vasodilation and bronchodilation. [, ]

- Enhanced corneal wound healing: ROCK inhibitors promote corneal endothelial cell migration and proliferation, aiding in wound healing. [, ]

- Suppressed fibrosis: ROCK inhibition can reduce the activation of fibroblasts and the synthesis of extracellular matrix proteins, ameliorating fibrosis in organs like the liver and lungs. [, ]

Q3: Is there a difference between the effects of ROCK1 and ROCK2 inhibition?

A3: While both ROCK1 and ROCK2 are involved in various cellular processes, emerging evidence suggests distinct roles for each isoform. For instance, ROCK1 inhibition was found to be selectively lethal to von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (CC-RCC), while ROCK2 knockdown had no effect. [] Additionally, selective inhibition of ROCK1 using the compound GSK429286 showed potent pro-angiogenic properties and enhanced blood flow recovery in a mouse model of hindlimb ischemia. []

Q4: What are some examples of ROCK inhibitors and their structural characteristics?

A4: Several ROCK inhibitors have been developed, each with unique structural features. Some notable examples include:

- Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonylhomopiperazine, 2HCl]: A first-generation ROCK inhibitor used clinically for cerebral vasospasm. [, ]

- Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarbox anecarboxamide, 2HCl]: A widely used ROCK inhibitor in research, known for its role in promoting stem cell survival and proliferation. [, ]

- Ripasudil: A fasudil derivative approved for clinical use in glaucoma and ocular hypertension. []

- GSK429286: An indazole-based ROCK inhibitor demonstrating high selectivity for ROCK1 and potent pro-angiogenic effects. []

- AT13148: An AGC kinase inhibitor targeting both ROCK1/2 and S6 kinase, showing potent synthetic lethality in VHL-deficient CC-RCC. []

Q5: Can you provide more information on the chemical structure and properties of these inhibitors?

A5: Unfortunately, the provided research abstracts do not include detailed information regarding the molecular formula, weight, or spectroscopic data for each ROCK inhibitor. Accessing comprehensive chemical databases and scientific literature on these specific compounds would be necessary for a more in-depth structural understanding.

Q6: How do structural modifications of ROCK inhibitors affect their activity and selectivity?

A6: Structural modifications significantly influence the potency and selectivity of ROCK inhibitors. For instance, fasudil and ripasudil, both isoquinoline derivatives, exhibit different pharmacological properties due to variations in their substituent groups. [] Similarly, the indazole-based GSK429286 demonstrates enhanced selectivity for ROCK isoforms compared to other ROCK inhibitors like fasudil. []

Q7: Are there efforts to develop ROCK inhibitors with improved selectivity profiles?

A7: Yes, researchers are actively exploring structural modifications to develop ROCK inhibitors with enhanced selectivity for specific ROCK isoforms or downstream targets. This selectivity is crucial for minimizing potential side effects and enhancing therapeutic efficacy in various diseases. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)